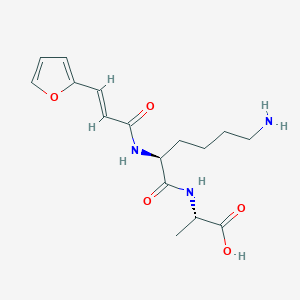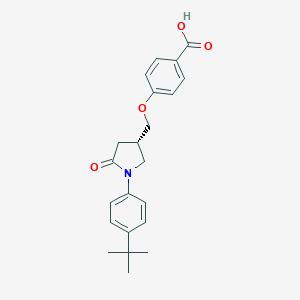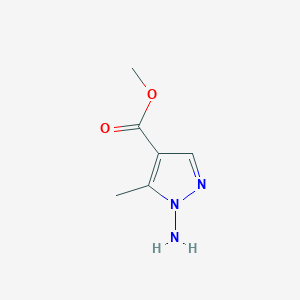
3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) is an organic compound with the molecular formula C10H14N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) typically involves the reaction of ethyl 2-chloropyridine-3-carboxylate with ethylamine. The reaction is carried out under reflux conditions in the presence of a base such as sodium carbonate or potassium carbonate. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which is then purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反应分析
Types of Reactions
3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form the corresponding N-oxide derivative.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: The ethylamino group can be substituted with other nucleophiles such as halides or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: N-oxide derivative.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to the active site of enzymes or receptors, leading to changes in their activity and subsequent biological effects .
相似化合物的比较
Similar Compounds
Ethyl 2-pyridinecarboxylate: Similar in structure but lacks the ethylamino group.
Ethyl 2-(methylamino)pyridine-3-carboxylate: Similar but with a methylamino group instead of an ethylamino group.
Ethyl 2-(dimethylamino)pyridine-3-carboxylate: Contains a dimethylamino group instead of an ethylamino group.
Uniqueness
3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) is unique due to the presence of the ethylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can be used to synthesize a wide range of derivatives with potential biological activity .
属性
CAS 编号 |
143618-47-7 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
ethyl 2-(ethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-11-9-8(6-5-7-12-9)10(13)14-4-2/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI 键 |
PBXVXGBICXSZOE-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=CC=N1)C(=O)OCC |
规范 SMILES |
CCNC1=C(C=CC=N1)C(=O)OCC |
同义词 |
3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



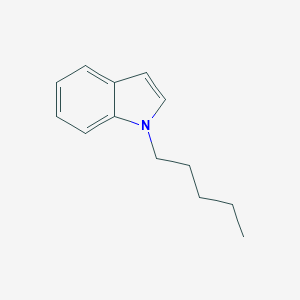
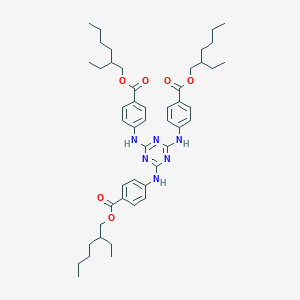



![3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol](/img/structure/B125864.png)
![1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone](/img/structure/B125865.png)

